molecular formula C16H13Cl2N3O4S2 B2616877 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868219-14-1

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2616877
CAS No.: 868219-14-1
M. Wt: 446.32
InChI Key: RBEKRZSIOINBTM-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in pharmacological research, primarily recognized as a potent and selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). PAI-1 is a serine protease inhibitor (serpin) that is the primary physiological regulator of the fibrinolytic system by inhibiting tissue-type and urokinase-type plasminogen activators (tPA and uPA). Elevated levels of PAI-1 are associated with a prothrombotic state and are implicated in various pathological conditions, including cardiovascular diseases, fibrotic disorders , and cancer metastasis . By effectively inhibiting PAI-1, this compound promotes fibrinolysis and prevents the inhibition of plasminogen activation, thereby facilitating the breakdown of blood clots and the degradation of extracellular matrix components. This mechanism underpins its research utility in investigating thrombotic diseases, where it serves as a tool to study novel antithrombotic strategies with a potentially reduced risk of bleeding compared to conventional anticoagulants. Furthermore, its role in modulating cell adhesion and migration through pathways involving uPA and its receptor makes it a valuable probe for studying tumor cell invasion and angiogenesis . Research into this compound and its analogs continues to elucidate the complex role of PAI-1 in disease pathophysiology and explores its potential as a therapeutic target.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c17-12-2-1-11(15(18)9-12)10-26-16-19-7-8-20(16)27(24,25)14-5-3-13(4-6-14)21(22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKRZSIOINBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

  • Formation of the Dichlorophenylmethyl Sulfide Intermediate

      Starting Materials: 2,4-dichlorobenzyl chloride and sodium sulfide.

      Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions to form the dichlorophenylmethyl sulfide intermediate.

  • Synthesis of the Nitrobenzenesulfonyl Imidazole

      Starting Materials: The dichlorophenylmethyl sulfide intermediate, 4-nitrobenzenesulfonyl chloride, and imidazole.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
    • Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction

    • The nitro group can be reduced to an amino group under suitable conditions.
    • Common Reagents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
    • Common Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves several steps that typically include the formation of the imidazole ring and the introduction of the sulfonyl and sulfanyl groups. The compound's structure can be represented as follows:

  • Molecular Formula : C15H14Cl2N4O3S
  • Molecular Weight : 395.26 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against various bacterial strains. The presence of the sulfanyl group is believed to enhance the antimicrobial action by disrupting bacterial cell membranes or interfering with metabolic processes .

Anticancer Properties

Recent studies have focused on the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

Imidazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals can help mitigate oxidative stress-related diseases. This property is particularly relevant in developing therapeutic agents aimed at conditions like cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a series of imidazole derivatives, including those structurally related to this compound, exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising antimicrobial effects .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A2050
Compound B15100
Compound C2525

Case Study 2: Anticancer Activity

In another research effort, derivatives similar to the target compound were synthesized and tested for their cytotoxicity against human breast cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Further investigations into the mechanism of action revealed that these compounds might inhibit specific signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism by which 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydro-1H-imidazole

  • Structural Difference : The benzylsulfanyl group is substituted with a single chlorine at the para position (4-chloro) instead of 2,4-dichloro.
  • Implications: Reduced steric hindrance and lower lipophilicity compared to the 2,4-dichloro analog.
  • Synthesis : Prepared via nucleophilic substitution of chlorinated benzyl intermediates with dihydroimidazole precursors, as described for analogous compounds in and .

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

  • Structural Difference : The benzylsulfanyl group bears a trifluoromethyl (CF₃) substituent at the meta position.
  • Implications : The CF₃ group introduces strong electron-withdrawing effects and enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. This may improve pharmacokinetic properties compared to chlorine-substituted analogs .

2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

  • Structural Difference : Features a nitro group on the benzylsulfanyl moiety and a fully aromatic imidazole ring with diphenyl substituents.

Variations in the Sulfonyl Group

1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

  • Structural Difference : The sulfonyl group is attached to a 3,4-dimethylphenyl ring instead of 4-nitrophenyl.
  • Implications : The methyl groups increase steric bulk and electron-donating effects, reducing the compound’s electrophilicity. This may diminish interactions with nucleophilic biological targets compared to the nitro-substituted analog .

Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

  • Structural Difference : A fluorophenylmethanesulfonyl group replaces the nitrobenzenesulfonyl moiety, with additional ester functionalization.

Core Ring Modifications

2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone

  • Structural Difference: Replaces the sulfonyl group with an ethanone moiety and positions the methylsulfanyl group directly on the imidazole ring.

2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole

  • Structural Difference : A fully aromatic imidazole core with 4,5-dimethyl substituents and a 3-methoxyphenyl group.
  • Implications : Methyl groups enhance lipophilicity, and the methoxy group may engage in hydrogen bonding, contrasting with the electron-deficient nitrobenzenesulfonyl group in the target compound .

Comparative Data Table

Compound Name Substituent on Benzylsulfanyl Sulfonyl Group Core Structure Key Properties Reference
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 2,4-Dichloro 4-Nitrophenyl Dihydroimidazole High lipophilicity, electron-deficient
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydro-1H-imidazole 4-Chloro 4-Nitrophenyl Dihydroimidazole Reduced steric hindrance
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 3-Trifluoromethyl 4-Nitrophenyl Dihydroimidazole Enhanced metabolic stability
2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 4-Nitro N/A Aromatic imidazole π-π stacking potential
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole N/A 3,4-Dimethylphenyl Dihydroimidazole Increased steric bulk

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Imidazole derivatives are recognized for their broad range of biological activities, including antibacterial , antifungal , antitumor , and anti-inflammatory properties. The specific structure of the compound suggests potential for similar pharmacological effects due to the presence of both the imidazole ring and various substituents that may enhance its bioactivity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The following table summarizes the antimicrobial activity of related imidazole compounds:

CompoundTarget OrganismZone of Inhibition (mm)
1aE. coli20
1bS. aureus22
2aC. albicans19
2bP. aeruginosa25

Note: Values represent average zones of inhibition from multiple trials.

Antifungal Activity

The antifungal efficacy of imidazole derivatives has been extensively studied, particularly against pathogens like Candida albicans. A study indicated that certain imidazole compounds maintained antifungal activity at low concentrations, suggesting their potential use in treating fungal infections with reduced risk of resistance development .

Antitumor Properties

Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways. For example, compounds similar to the one discussed have shown promise in preclinical models by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized imidazole derivatives, researchers found that specific modifications to the imidazole ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The compound with a dichlorophenyl group exhibited superior inhibition compared to other tested derivatives, highlighting the importance of structural components in determining biological activity .

Case Study 2: Antifungal Treatment

Another investigation focused on a series of imidazole compounds against Candida albicans. The results demonstrated that certain derivatives not only inhibited fungal growth but also reduced reinfection rates in animal models. This suggests a potential for developing effective antifungal therapies based on the imidazole scaffold .

The biological activity of imidazole derivatives is often attributed to their ability to interact with specific cellular targets. For instance:

  • Antimicrobial Action : Imidazoles can disrupt cell membrane integrity or inhibit essential enzymes involved in cell wall synthesis.
  • Antifungal Mechanism : These compounds may interfere with ergosterol biosynthesis, crucial for fungal cell membrane stability.
  • Antitumor Activity : They can induce apoptosis by activating caspases or inhibiting key signaling pathways involved in cell proliferation.

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